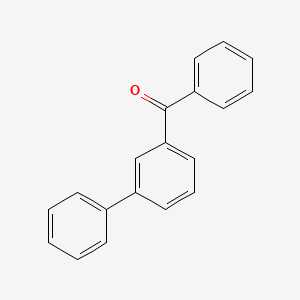

Biphenyl-3-YL(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(16-10-5-2-6-11-16)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVXIYLMAMPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453128 | |

| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3378-09-4 | |

| Record name | BIPHENYL-3-YL(PHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Biphenyl-3-YL(phenyl)methanone: Synthesis, Properties, and Applications

Abstract

Biphenyl-3-YL(phenyl)methanone, also known as 3-benzoyl biphenyl, is an aromatic ketone featuring a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar nature and versatile reactivity. The 3-benzoylphenyl core, in particular, is a key component of several pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering field-proven insights for its use in research and development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and nomenclature. This compound consists of a biphenyl moiety where a benzoyl group is attached to the 3-position of one of the phenyl rings.

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | phenyl-(3-phenylphenyl)methanone | [4] |

| Common Synonyms | 3-Benzoylbiphenyl, m-Phenylbenzophenone | [4] |

| CAS Number | 3378-09-4 | [4] |

| Molecular Formula | C₁₉H₁₄O | [4] |

| Molecular Weight | 258.31 g/mol | [4] |

| InChIKey | KOVXIYLMAMPQLP-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |[4] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for designing experimental conditions, predicting its behavior in biological systems, and developing formulations. While experimental data for the 3-isomer is scarce in peer-reviewed literature, reliable computational models and comparative data from the 4-isomer provide valuable insights.

Table 2: Physicochemical Data

| Property | This compound (Predicted/Computed) | [1,1'-Biphenyl]-4-yl(phenyl)methanone (Experimental) |

|---|---|---|

| Physical State | Solid (Predicted) | White to Off-White Solid/Powder[5][6] |

| Melting Point | Not available | 99-101 °C[5][7] |

| Boiling Point | Not available | 419-420 °C[5][7] |

| XLogP3 | 5.3[4] | 4.9[6] |

| Hydrogen Bond Donors | 0[4] | 0[6] |

| Hydrogen Bond Acceptors | 1[4] | 1[6] |

| Rotatable Bonds | 3[4] | 3[6] |

| Solubility | Low in water (Predicted) | Chloroform (Slightly), Methanol (Slightly, Heated)[5] |

The high calculated XLogP3 value suggests significant lipophilicity, indicating low aqueous solubility but good permeability across lipid membranes, a key consideration in drug design.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct and industrially relevant method is the Friedel-Crafts acylation. Given the directing effects of the phenyl substituent on the biphenyl ring system (ortho- and para-directing), a direct acylation of biphenyl with benzoyl chloride would yield a mixture of isomers, primarily the 2- and 4-isomers, with the 3-isomer as a minor product, necessitating challenging purification.

A more regioselective approach involves the Suzuki coupling of a pre-functionalized aryl halide with an appropriate boronic acid. This method offers superior control over the final product's constitution.

Sources

- 1. alpha-(3-benzoylphenyl)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 56105-81-8: (2R)-2-(3-benzoylphenyl)propanoic acid [cymitquimica.com]

- 4. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Benzoylbiphenyl 99% | Sigma-Aldrich [sigmaaldrich.com]

Biphenyl-3-YL(phenyl)methanone structure and IUPAC name.

An In-depth Technical Guide to Biphenyl-3-yl(phenyl)methanone: Structure, Synthesis, and Applications

Introduction

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds and approved drugs.[1] Its unique stereochemical and electronic properties allow it to engage in various biological interactions, making it a versatile scaffold for drug design. When combined with a methanone (ketone) linker, the resulting biphenyl-methanone core offers a rigid, three-dimensional framework that is pivotal for molecular recognition by biological targets. This guide provides a comprehensive technical overview of a specific isomer, this compound, also known as 3-benzoyl biphenyl. We will delve into its precise chemical structure, detail a robust synthetic protocol with mechanistic insights, outline a comprehensive analytical workflow for its characterization, and explore its broader significance within the landscape of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important chemical entity.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is fundamental to all subsequent experimental work. This section establishes the definitive structure and key physicochemical data for this compound.

Structure and IUPAC Nomenclature

This compound consists of a biphenyl group where the two phenyl rings are joined at the 1,1' position. A benzoyl group (a phenyl ring attached to a carbonyl group) is substituted at the 3-position of one of the biphenyl rings.

-

IUPAC Name: ([1,1'-Biphenyl]-3-yl)(phenyl)methanone[2]

-

Common Synonyms: 3-Benzoyl biphenyl, m-Phenylbenzophenone[2]

-

Chemical Formula: C₁₉H₁₄O[2]

2D Chemical Structure:

The molecule's structure features three phenyl rings. The central phenyl ring is substituted at the 1-position by the other phenyl ring of the biphenyl system and at the 3-position by the carbonyl carbon of the benzoyl group.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, which are critical for experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source |

| Molecular Weight | 258.3 g/mol | PubChem[2] |

| Exact Mass | 258.1045 g/mol | PubChem[2] |

| Molecular Formula | C₁₉H₁₄O | PubChem[2] |

| CAS Number | 3378-09-4 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Synthesis and Mechanistic Rationale

The synthesis of biphenyl-methanone derivatives can be achieved through various methods. The classical and highly reliable Friedel-Crafts acylation remains a primary choice for its efficiency and scalability.

Overview of Synthetic Strategies

The construction of this compound typically involves the formation of the carbon-carbon bond between the biphenyl scaffold and the benzoyl group.

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction is the most direct route. It involves treating biphenyl with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich biphenyl ring.

-

Modern Cross-Coupling Reactions: Palladium-catalyzed methods like the Suzuki or Stille coupling offer an alternative. For instance, a 3-bromobiphenyl could be coupled with a benzoyl-containing organometallic reagent, or vice-versa. While versatile, these methods often require more complex starting materials and catalysts compared to the Friedel-Crafts approach.[3]

For this guide, we will focus on the Friedel-Crafts acylation due to its established reliability and straightforward execution.

Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol is adapted from established procedures for the acylation of biphenyl and provides a self-validating workflow for synthesizing the target compound.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to a volume of dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the catalyst. DCM is a suitable inert solvent. Cooling is necessary to control the initial exothermic reaction between AlCl₃ and the acyl chloride.

-

-

Acylium Ion Formation: Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred AlCl₃ suspension. Stir the mixture at 0°C for 30 minutes.

-

Causality: The Lewis acid AlCl₃ coordinates to the carbonyl oxygen and abstracts the chloride, forming the highly reactive acylium ion ([C₆H₅CO]⁺), which is the key electrophile.

-

-

Electrophilic Aromatic Substitution: Dissolve biphenyl (1.0 equivalent) in a minimal amount of dry DCM and add it dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

-

Causality: The π-electrons of the biphenyl ring act as a nucleophile, attacking the acylium ion. The reaction is allowed to proceed at room temperature to ensure completion. The substitution occurs primarily at the para (4) and ortho (2) positions, with meta (3) substitution being a minor product under these conditions. Purification will be required to isolate the desired 3-isomer.

-

-

Reaction Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Causality: The addition to ice-cold acid hydrolyzes the aluminum complexes and quenches the reaction. The acid protonates the aluminum hydroxide formed, making it soluble in the aqueous layer as aluminum salts. This step is highly exothermic and must be performed with caution.

-

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: DCM extracts the organic product. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the isomers and obtain pure this compound.

-

Causality: Column chromatography separates compounds based on their polarity. The different isomers (ortho, meta, para) will have slightly different polarities, allowing for their isolation.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Friedel-Crafts acylation process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A multi-technique approach is required.

Standard Analytical Suite

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The complex aromatic region in the ¹H NMR spectrum will show distinct splitting patterns and integrations corresponding to the 14 protons on the three phenyl rings. The ¹³C NMR will confirm the presence of 19 unique carbon atoms, including the characteristic carbonyl carbon signal (~196 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption peak around 1660 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₁₉H₁₄O. The fragmentation pattern can also offer further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A validated HPLC method can quantify the target compound and detect any impurities or isomers.[5][6]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method suitable for analyzing biphenyl derivatives.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Create a dilution for analysis at 50 µg/mL.

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Causality: A C18 column is effective for separating non-polar aromatic compounds. The acetonitrile/water mobile phase provides good resolution. Detection at 254 nm is suitable as the aromatic rings strongly absorb UV light at this wavelength.

-

-

Data Analysis: Run the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single, sharp peak with a stable retention time.

Analytical Workflow Diagram

This diagram outlines the logical flow from the crude synthetic output to a fully characterized and validated final product.

Caption: Workflow for analytical characterization and quality control.

Relevance in Drug Discovery and Development

The structural motifs within this compound are highly relevant to modern medicinal chemistry, serving as building blocks for potent and selective therapeutic agents.

The Biphenyl Moiety as a Privileged Scaffold

The biphenyl core is considered a "privileged scaffold" because it is capable of binding to multiple, distinct biological targets with high affinity.[1] Its characteristics include:

-

Rigidity and Defined Geometry: The biphenyl unit restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

-

Hydrophobic Interactions: The aromatic rings are ideal for engaging with hydrophobic pockets in enzymes and receptors.

-

Tunable Electronics: Substituents on the phenyl rings can be modified to fine-tune electronic properties, influencing factors like metabolic stability and target engagement.

Biphenyl derivatives have been successfully developed into drugs for a wide range of conditions, including cardiovascular disease, inflammation, and cancer.[3][7]

Therapeutic Potential

Compounds containing the biphenyl-methanone framework are explored for a diverse array of pharmacological activities.[7] The combination of the biphenyl group with the ketone linker allows for three-dimensional exploration of binding sites. Documented activities for related biphenyl derivatives include:

-

Anti-inflammatory and Analgesic: By inhibiting key enzymes in inflammatory pathways.

-

Antimicrobial and Antifungal: Through mechanisms that disrupt microbial cell integrity or key metabolic processes.[3]

-

Anticancer: By targeting signaling pathways involved in cell proliferation and survival.[3][7]

-

Neuroprotection: As seen in the development of inhibitors for enzymes like acetylcholinesterase, relevant to Alzheimer's disease.[1]

Illustrative Mechanism: Enzyme Inhibition

To visualize its potential role, the diagram below illustrates a hypothetical scenario where a biphenyl-methanone derivative acts as an enzyme inhibitor. The distinct regions of the molecule—the two phenyl rings of the biphenyl group and the benzoyl moiety—can occupy different sub-pockets of an enzyme's active site, leading to potent inhibition.

Caption: Hypothetical binding of a biphenyl-methanone inhibitor to an enzyme.

Conclusion

This compound is more than a simple organic molecule; it is a representative of a powerful class of chemical scaffolds with significant implications for research and development. Its synthesis via established methods like Friedel-Crafts acylation is robust, and its characterization relies on a standard suite of analytical techniques that ensure product integrity. The true value of this compound and its derivatives lies in their potential as modular building blocks for creating novel therapeutics. The insights provided in this guide—from synthesis to potential application—underscore the enduring importance of the biphenyl-methanone framework in the ongoing quest for new and effective medicines.

References

-

Iqbal, R., et al. (2010). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1626. [Link]

-

Wikipedia. (2024). Biphenyl. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Ostath, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18584-18621. [Link]

-

Jadhav, G. R., & Shaikh, M. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2674-S2687. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. NIST Chemistry WebBook. [Link]

-

Al-Zoubi, R. M., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 20(10), 19074-19088. [Link]

-

Kim, J., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]

-

ResearchGate. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]

- 2. This compound | C19H14O | CID 11043443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. (Biphenyl-4-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to Biphenyl-3-YL(phenyl)methanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Biphenyl-3-YL(phenyl)methanone, a member of the diarylketone family, represents a significant scaffold in the landscape of organic chemistry and drug discovery. Its structural motif, featuring a biphenyl group linked to a benzoyl moiety at the meta position, provides a unique three-dimensional architecture that is of considerable interest in the design of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it explores the current understanding of its applications and biological significance, drawing upon the broader context of biphenyl derivatives in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Chemical Identity and Nomenclature

This compound is an aromatic ketone with the chemical formula C₁₉H₁₄O.[1] A clear and unambiguous identification of this compound is crucial for accurate scientific communication and experimental reproducibility.

Synonyms and Common Identifiers

To facilitate comprehensive literature searches and material procurement, a list of synonyms and registry numbers is provided below.

| Identifier Type | Value | Source |

| IUPAC Name | ([1,1'-biphenyl]-3-yl)(phenyl)methanone | PubChem[1] |

| CAS Registry Number | 3378-09-4 | PubChem[1] |

| Common Synonyms | 3-Benzoylbiphenyl, m-Benzoylbiphenyl, Phenyl-(3-phenylphenyl)methanone, 3-Biphenylyl(phenyl)methanone | PubChem[1] |

| Molecular Formula | C₁₉H₁₄O | PubChem[1] |

| Molecular Weight | 258.31 g/mol | PubChem[1] |

| InChI Key | KOVXIYLMAMPQLP-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The structure of this compound is characterized by a central carbonyl group connecting a phenyl ring and a biphenyl moiety, with the linkage to the biphenyl group at the 3-position.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings. The following table summarizes key computed and experimental properties.

| Property | Value | Notes |

| Melting Point | 99-101 °C (for the 4-yl isomer) | Experimental data for the 3-yl isomer is not readily available. This value is for the closely related 4-benzoylbiphenyl and serves as an estimate.[2] |

| Boiling Point | 434.2 °C at 760 mmHg (Predicted) | Predicted value. |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and methanol. | General solubility profile for biphenyl derivatives. |

| Density | 1.109 g/cm³ (Predicted) | Predicted value. |

| XLogP3 | 5.3 | A computed value indicating high lipophilicity.[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through established organic chemistry methodologies, with Friedel-Crafts acylation being a primary route.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of the isomeric (Biphenyl-4-yl)(phenyl)methanone and is expected to yield the desired 3-substituted product when starting with 3-bromobiphenyl or a similar precursor for a subsequent coupling reaction, or by direct acylation of biphenyl which may yield a mixture of isomers requiring separation. A more direct and regioselective synthesis would involve the coupling of 3-biphenylboronic acid with benzoyl chloride.

Figure 2. Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following is a generalized procedure that can be optimized for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromobiphenyl (1 equivalent) in a dry, inert solvent such as carbon disulfide or dichloromethane.

-

Addition of Lewis Acid: Cool the solution in an ice bath and add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature below 5 °C.

-

Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred suspension over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: Based on the purification method for the 4-yl isomer, ethanol is a suitable solvent for recrystallization.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by vacuum filtration.

-

Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is likely to provide good separation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the 14 aromatic protons. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern of the biphenyl ring and the electronic effects of the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the downfield region (typically δ 190-200 ppm). The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl and biphenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹. Additional bands will be present for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258, corresponding to the molecular formula C₁₉H₁₄O.

Applications and Biological Significance

While specific studies on the biological activity of this compound are not extensively documented in the readily available literature, the broader class of biphenyl derivatives and diarylketones are of significant interest in medicinal chemistry and materials science.[4][5]

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carbonyl group can be a site for various chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in Wittig-type reactions to form alkenes. The biphenyl scaffold itself can be further functionalized.

Potential Pharmacological Applications

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives of biphenyl have been investigated for a wide range of therapeutic applications, including as:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antimicrobial compounds

-

Cholinesterase inhibitors for the potential treatment of Alzheimer's disease [5]

The specific substitution pattern of this compound may confer unique pharmacological properties, making it an interesting candidate for further biological evaluation.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the 3-yl isomer was not retrieved, general guidelines for handling aromatic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in organic synthesis and as a scaffold for the development of new chemical entities with interesting biological activities. This guide has provided a comprehensive overview of its identity, properties, and a proposed synthetic route. While there is a need for more publicly available experimental data on this specific isomer, the information presented here, drawn from data on related compounds and general chemical principles, serves as a solid foundation for researchers to build upon. Further investigation into the specific biological profile and material properties of this compound is warranted and could lead to exciting discoveries in the fields of drug development and materials science.

References

-

Ahmad, S., et al. (2011). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2432. [Link]

-

Chen, Y., et al. (2018). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Organic & Biomolecular Chemistry, 16(43), 8399-8403. [Link]

-

Wang, S., et al. (2014). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 19(11), 17748-17762. [Link]

-

Ahmad, S., et al. (2010). (Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o926. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75040, 4-Benzoylbiphenyl. Retrieved January 23, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11043443, this compound. Retrieved January 23, 2026 from [Link].

Sources

- 1. This compound | C19H14O | CID 11043443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Benzoylbiphenyl 99 2128-93-0 [sigmaaldrich.com]

- 3. (Biphenyl-4-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-Benzoylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of Biphenyl Methanone Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl methanone scaffold, a privileged structure in medicinal chemistry, represents a versatile backbone for the development of novel therapeutic agents.[1] Its inherent structural features—two phenyl rings linked by a ketone—provide a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the significant biological activities associated with this scaffold, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for screening and characterizing novel derivatives. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development, offering the technical insights necessary to harness the full therapeutic potential of the biphenyl methanone core.

Introduction: The Biphenyl Methanone Core in Medicinal Chemistry

The biphenyl methanone structure, also known as benzophenone, is characterized by a central carbonyl group connecting two phenyl rings. This arrangement confers a degree of rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility, combined with the lipophilic nature of the phenyl rings, is a key determinant of its ability to interact with diverse biological macromolecules.

In drug design, this scaffold is considered a "privileged structure" because its derivatives have been shown to bind to multiple, distinct biological targets, leading to a broad spectrum of pharmacological activities.[1] These activities range from enzyme inhibition to the modulation of cellular signaling pathways, making it a fertile starting point for the development of new drugs for numerous diseases.[2][3]

Major Biological Activities and Mechanisms of Action

Derivatives of the biphenyl methanone scaffold have demonstrated significant efficacy across several therapeutic areas. The following sections detail the most prominent of these activities.

Anticancer Activity

The development of novel anticancer agents is a primary focus of research involving biphenyl methanone derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.[1][4]

-

Induction of Apoptosis: A key mechanism is the induction of programmed cell death, or apoptosis. Certain hydroxylated biphenyl compounds have been shown to arrest the cell cycle in the G2/M phase, activate caspases, and lead to the cleavage of poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of apoptosis.[4] This targeted induction of cell death in malignant cells, with minimal toxicity to normal cells, is a highly desirable trait for anticancer drugs.[4][5]

-

Tubulin Polymerization Inhibition: Some biphenyl analogues function as vascular-disrupting agents by interfering with microtubule dynamics, similar to established drugs like combretastatin A-4 (CA-4).[2] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

-

Kinase Inhibition: The methoxy groups present in some derivatives can facilitate binding to protein markers, including various kinases that are often dysregulated in cancer.[6] By inhibiting these kinases, the compounds can block downstream signaling pathways essential for cancer cell proliferation and survival.[6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathology of many diseases. Biphenyl methanone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[7] Certain biphenyl methanone derivatives have been shown to selectively inhibit COX-2, which is often upregulated at sites of inflammation.[8] This selective inhibition is advantageous as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8] The mechanism involves blocking the enzyme's active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[7]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria presents a major global health challenge. Biphenyl methanone scaffolds are being investigated as a source of new antimicrobial agents.[9]

-

Broad-Spectrum Activity: Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Some compounds have also shown antifungal activity against pathogens such as Candida albicans.[3]

-

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.[11] As naturally occurring phytoalexins, some biphenyls are produced by plants as a defense mechanism against pathogens, highlighting their evolutionary selection for antimicrobial activity.[9]

Neuroprotective and Other Activities

Beyond the major areas above, the biphenyl methanone scaffold has shown potential in other therapeutic fields.

-

Neuroprotection: Some benzophenone derivatives have exhibited neuroprotective effects by reducing oxidative stress.[12] They can enhance the total antioxidant capacity of cells, reduce the levels of reactive oxygen species (ROS), and lower lipid peroxidation, thereby protecting neurons from damage.[12]

-

Antioxidant Activity: The ability to scavenge free radicals is a noted property of many biphenyl derivatives.[2][13] This antioxidant potential is often linked to the presence of hydroxyl, amine, or methoxy groups on the phenyl rings.[2][13]

-

Antiviral and Antihypertensive Effects: Various studies have also reported antiviral and antihypertensive properties among biphenyl derivatives, further broadening the therapeutic scope of this versatile scaffold.[2]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the biphenyl methanone core influence biological activity is critical for rational drug design. SAR studies help to optimize potency, selectivity, and pharmacokinetic properties.

-

Influence of Substituents: The type, position, and number of substituents on the phenyl rings are crucial.

-

Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These groups are frequently associated with enhanced antioxidant and anticancer activity.[2][6][13] Their presence can increase the compound's ability to donate hydrogen atoms to scavenge free radicals and can facilitate specific interactions, such as hydrogen bonding, within the binding sites of target proteins.[6]

-

Basic Terminal Groups: In the context of H3 receptor antagonists, the presence of basic groups like piperidine and the length of the linker connecting them to the biphenyl core significantly affect binding affinity.[14]

-

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified as logP, is a key factor in its ability to cross cell membranes and reach its target.[6] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, hindering drug efficacy.[6] A balance between lipophilic and hydrophilic properties is essential for optimal pharmacological activity.

Data Presentation: SAR in Anticancer Activity

The following table summarizes quantitative data for selected biphenyl methanone derivatives, illustrating the impact of structural modifications on anticancer potency. A lower IC₅₀ value indicates higher potency.

| Compound ID | Core Modification | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 11 | Hydroxylated Biphenyl | Melanoma | 1.7 ± 0.5 | [4] |

| Compound 12 | Hydroxylated Biphenyl | Melanoma | 2.0 ± 0.7 | [4] |

| Melatonin-Biphenyl 2a | Melatonin Conjugate | SW480 (Colon Cancer) | 70.89 ± 11.72 (LC₅₀) | [1] |

| Melatonin-Biphenyl 2b | Melatonin Conjugate | SW480 (Colon Cancer) | 68.03 ± 0.46 (LC₅₀) | [1] |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LC₅₀ (lethal concentration 50) is the concentration that kills 50% of a sample population. Data from different studies should be compared with caution.[1]

Experimental Workflows for Activity Validation

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following section provides detailed, step-by-step methodologies for assessing the key biological activities of biphenyl methanone derivatives.

Diagram: General Workflow for Screening Biphenyl Methanone Derivatives

The diagram below illustrates a typical workflow for the synthesis and biological evaluation of novel biphenyl methanone compounds.

Caption: General experimental workflow for the synthesis and biological evaluation of biphenyl-methanone analogs.[1]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the biphenyl methanone test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]

-

MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19] Incubate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[17] A purple precipitate should be visible.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Mix gently to ensure complete solubilization.[19] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20]

Methodology:

-

Inoculum Preparation: Pick several colonies of the test microorganism from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[21]

-

Compound Dilution: Prepare serial twofold dilutions of the biphenyl methanone compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[21][22]

-

Inoculation: Dilute the adjusted bacterial suspension in broth and inoculate each well of the microtiter plate with 100 µL of the final inoculum.[21] The final volume in each well will be a mixture of the compound dilution and the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Diagram: Putative Signaling Pathway for Anticancer Activity

This diagram illustrates a potential mechanism by which a biphenyl methanone derivative could induce apoptosis in a cancer cell.

Caption: Putative signaling pathway for the anticancer activity of biphenyl-methanone analogs.[1]

Future Directions and Conclusion

The biphenyl methanone scaffold has firmly established itself as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. The research highlighted in this guide underscores its potential in developing new therapies for cancer, inflammation, and infectious diseases.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets for derivatives that show promising activity.

-

Pharmacokinetic Profiling: Optimizing compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Efficacy: Moving the most promising candidates from in vitro assays to preclinical in vivo models to validate their therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of biphenyl methanone derivatives when used in combination with existing drugs.[10]

References

- Benchchem. (n.d.). Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs: A Guide for Researchers.

- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.

- Caria, P., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH.

- Abcam. (n.d.). MTT assay protocol.

- Wnuk, A., et al. (2019). Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain. PubMed Central.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.

- Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition. (2025).

- MDPI. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.

- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- ACS Publications. (n.d.). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Journal of Medicinal Chemistry.

- MDPI. (n.d.). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch.

- Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (n.d.).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. (n.d.). Environmental relevant concentrations of benzophenone-3 induced developmental neurotoxicity in zebrafish | Request PDF.

- MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025).

- PubMed. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.

- NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Llorens, O., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.

- Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology.

- PubMed. (n.d.). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).

- MDPI. (n.d.). Organismal Function Enhancement through Biomaterial Intervention.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- PubMed Central. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- MTT (Assay protocol). (2023).

- ResearchGate. (2025). Mechanism of Anti-Cancer Activity of Benomyl Loaded Nanoparticles in Multidrug Resistant Cancer Cells.

- ResearchGate. (2025). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids.

- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- YouTube. (2020). MIC (Broth Microdilution) Testing.

- GSC Online Press. (n.d.). Impact of environmentally relevant concentration of benzophenone-3 on antioxidant enzymes, oxidative stress markers and morphology of gills in Danio rerio (Hamilton).

- PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.

- sciensano.be. (2024). Antimicrobial susceptibility (Broth microdilution).

- PubMed. (n.d.). Benzophenone-3 causes oxidative stress in the brain and impairs aversive memory in adult zebrafish.

- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024).

- ResearchGate. (n.d.). In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives.

- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry.

- PubMed Central. (n.d.). Structure-Activity Relationships of Synthetic Cathinones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsdr.org [ijsdr.org]

- 3. ajptonline.com [ajptonline.com]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpgmb.com [jpgmb.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. protocols.io [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. protocols.io [protocols.io]

The Biphenyl Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The biphenyl moiety, consisting of two connected phenyl rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties have made it a cornerstone in the design of a vast array of therapeutic agents. This guide provides a comprehensive overview of the biphenyl derivative landscape, exploring its strategic importance, core synthetic methodologies, diverse therapeutic applications, and advanced medicinal chemistry concepts. From the landmark success of angiotensin II receptor blockers to emerging roles in oncology and beyond, this document serves as a technical resource for researchers engaged in the art and science of drug development.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[2][3] The biphenyl structure is a classic example of this concept. Its utility stems from several key features:

-

Conformational Rigidity and Flexibility: The bond connecting the two phenyl rings provides a degree of rotational freedom, yet the overall structure is rigid enough to orient substituents in a well-defined three-dimensional space. This allows for precise interaction with biological targets.

-

Hydrophobic Interactions: The aromatic rings are adept at forming hydrophobic and π-stacking interactions within protein binding pockets, a common feature in drug-receptor binding.

-

Tunable Physicochemical Properties: The biphenyl core can be readily functionalized, allowing chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[4]

-

Synthetic Accessibility: Robust and versatile synthetic methods, most notably the Suzuki-Miyaura cross-coupling, make the synthesis of complex biphenyl derivatives highly achievable.[1][5]

These attributes have enabled the incorporation of the biphenyl scaffold into drugs targeting a wide range of diseases, including hypertension, inflammation, cancer, and viral infections.[6][7]

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing the biaryl bond due to its mild reaction conditions and exceptional tolerance of various functional groups.[1][8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes a representative workflow for the synthesis of a biphenyl derivative.

Objective: To couple an aryl halide with an arylboronic acid to form a biphenyl compound.

Materials:

-

Aryl Halide (e.g., 1-bromo-4-nitrobenzene)

-

Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent System (e.g., Toluene/Water, Dioxane/Water, Ethanol/Water)[9]

-

Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. The choice of solvent depends on the solubility of the reactants.[9]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Causality Behind Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yield.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for coupling.

-

Excess Boronic Acid: A slight excess is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Therapeutic Applications of Biphenyl Derivatives

The biphenyl scaffold is present in numerous approved drugs across various therapeutic areas.[10][11]

Antihypertensives: Angiotensin II Receptor Blockers (ARBs)

The "sartans" are a blockbuster class of drugs for treating hypertension and congestive heart failure.[12][13] Losartan and Valsartan are prominent examples where the biphenyl scaffold is critical for their mechanism of action.

-

Mechanism of Action: These drugs selectively block the angiotensin II type 1 (AT₁) receptor.[14][15] Angiotensin II is a peptide that causes vasoconstriction and stimulates the release of aldosterone, both of which increase blood pressure.[13][16] By blocking the AT₁ receptor, ARBs prevent these effects, leading to vasodilation and a reduction in blood pressure.[12][14] The biphenyl core provides a rigid framework that correctly positions a carboxylic acid (or a tetrazole bioisostere in Losartan) to mimic the C-terminal carboxylate of angiotensin II, and a lipophilic side chain to occupy a hydrophobic pocket in the receptor.

Caption: Mechanism of action of ARBs in the RAAS pathway.

Anti-inflammatory Agents (NSAIDs)

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core.[17] Examples include Felbinac and Flurbiprofen.[11]

-

Mechanism of Action: These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—mediators of pain and inflammation.[17] More recent studies suggest some biphenyl NSAIDs, like flurbiprofen, may also directly inhibit acid-sensing ion channels (ASICs) in nociceptors, contributing to their analgesic effect.[18]

Anticancer Agents

The biphenyl scaffold is increasingly utilized in oncology for its ability to target key cancer pathways.

-

Kinase Inhibitors: Many protein kinase inhibitors use the biphenyl moiety to occupy the ATP-binding site. The scaffold can form critical hydrogen bonds and hydrophobic interactions that lead to potent and selective inhibition. For example, derivatives have been developed as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease and potentially cancer.[19]

-

PD-1/PD-L1 Inhibitors: Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint are a major focus in cancer immunotherapy. Biphenyl derivatives have emerged as a promising class of oral PD-1/PD-L1 inhibitors, offering advantages in bioavailability and tumor penetration over monoclonal antibodies.[20][21][22]

Table 1: Prominent Biphenyl-Containing Drugs

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Losartan | Antihypertensive (ARB) | Selective Angiotensin II AT₁ Receptor Antagonist[12] |

| Valsartan | Antihypertensive (ARB) | Selective Angiotensin II AT₁ Receptor Antagonist[12] |

| Felbinac | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor[23][24] |

| Flurbiprofen | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) Inhibitor; ASIC Inhibitor[11][18] |

| Sonidegib | Anticancer | Hedgehog Signaling Pathway Inhibitor[5] |

| Adapalene | Dermatological (Retinoid) | Retinoic Acid Receptor Agonist[5][10] |

Advanced Concept: Atropisomerism in Biphenyl Derivatives

A fascinating and critical feature of certain substituted biphenyls is atropisomerism . This is a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings.[25][26]

-

Cause: If the ortho-substituents on each ring are sufficiently bulky, they will sterically hinder free rotation. This creates a high energy barrier to interconversion, allowing for the isolation of two stable, non-superimposable stereoisomers (atropisomers).[26]

-

Medicinal Chemistry Implications: Atropisomers can have dramatically different pharmacological and toxicological profiles.[27][28] One isomer may bind potently to the target receptor, while the other is inactive or binds to an off-target, causing side effects. Therefore, for drugs exhibiting stable atropisomerism, it is often necessary to develop and market a single, pure atropisomer. The rotational energy barrier determines whether the isomers are stable enough to be isolated (high barrier) or if they rapidly interconvert (low barrier).[25]

Caption: Atropisomerism due to restricted C-C bond rotation.

Future Directions and Conclusion

The biphenyl scaffold continues to be a fertile ground for drug discovery. Its versatility ensures its relevance in emerging therapeutic modalities. Future applications are being explored in areas such as:

-

PROTACs (Proteolysis Targeting Chimeras): The biphenyl unit can serve as a rigid linker to connect a target-binding warhead and an E3 ligase ligand.

-

Covalent Inhibitors: The scaffold can be functionalized with reactive groups to form permanent bonds with target proteins, offering enhanced potency and duration of action.

-

Neurodegenerative Diseases: Biphenyl derivatives are being investigated for diseases like Alzheimer's, targeting enzymes and receptors implicated in the disease pathology.[10]

References

-

Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045–19093. [Link]

-

Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

-

Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051–S2066. [Link]

-

Fader, L. D., & Clayden, J. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research, 55(19), 2829–2841. [Link]

-

Goyal, A., & Cusick, A. S. (2025). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. [Link]

-

(n.d.). Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1. PubMed. [Link]

-

Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

-

(n.d.). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

-

(n.d.). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]

-

Thumma, V., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

-

Choudhary, A. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]

-

Ninja Nerd. (2020, April 16). ACE-I & ARBs | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

-

(n.d.). Angiotensin II receptor blocker. Wikipedia. [Link]

-

(n.d.). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubMed. [Link]

-

Voilley, N., et al. (2001). Nonsteroid Anti-Inflammatory Drugs Inhibit Both the Activity and the Inflammation-Induced Expression of Acid-Sensing Ion Channels in Nociceptors. Journal of Neuroscience, 21(20), 8026–8033. [Link]

-

LaPlante, S. R., et al. (n.d.). Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health. [Link]

-

(n.d.). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. ACS Publications. [Link]

-

(n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

-

(n.d.). Angiotensin receptor blockers (ARBs). British Heart Foundation. [Link]

-

Knowles Group. (2018). Atropisomers. Princeton University. [Link]

-

(n.d.). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. [Link]

-

(n.d.). Privileged scaffolds in lead generation. ResearchGate. [Link]

-

(n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

-

(2024, June 21). What are Angiotensin II receptor antagonists and how do they work? News-Medical.net. [Link]

-

Duarte, C. D., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(22), 5345. [Link]

-

Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 108. [Link]

-

(n.d.). Endometriosis. Wikipedia. [Link]

-

(n.d.). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed. [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

-

Chen, C., & Cui, D. (2010). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 75(15), 5340–5342. [Link]

-

Carewell pharma. (2021, June 3). stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2 [Video]. YouTube. [Link]

-

Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ijsdr.org [ijsdr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bhf.org.uk [bhf.org.uk]

- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 15. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. jneurosci.org [jneurosci.org]

- 19. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 27. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. knowleslab.princeton.edu [knowleslab.princeton.edu]

An In-depth Technical Guide to Investigating the Mechanism of Action for Biphenyl Ketones

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of compounds built around the versatile biphenyl ketone scaffold. We move beyond simple protocols to explore the underlying scientific rationale, ensuring a robust and self-validating investigative approach.

Introduction: The Biphenyl Ketone as a Privileged Scaffold

The biphenyl ketone moiety, characterized by a ketone linking two phenyl rings, is a prominent "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet conformationally flexible, structure allows it to present various substituents in a defined three-dimensional space, facilitating interactions with a wide array of biological targets.[2] This inherent versatility is demonstrated by the broad spectrum of pharmacological activities attributed to its derivatives, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3]

The core challenge and opportunity in developing drugs from this scaffold lie in understanding precisely how structural modifications dictate the specific mechanism of action (MoA). This guide outlines a logical, multi-phased workflow to dissect these mechanisms, from initial target identification to detailed molecular interaction analysis.

Core Mechanisms and Key Molecular Targets

Biphenyl ketone derivatives achieve their biological effects through several primary mechanisms. Below, we explore the most common modes of action, grounded in specific examples.

Enzyme Inhibition

Enzyme inhibition is a frequent MoA for this class of compounds. Biphenyl ketones can act as reversible or irreversible inhibitors, with their mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) dictating their pharmacological profile.

-

Competitive Inhibition: The inhibitor structurally resembles the enzyme's natural substrate and competes for binding at the active site. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. This reduces Vmax without changing Km.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

A notable example is the inhibition of p38α MAP kinase , a key enzyme in inflammatory signaling pathways. Certain benzophenone-containing molecules have been shown to be potent inhibitors of this kinase, with IC50 values in the nanomolar range.[3] Another example includes derivatives that inhibit β-secretase (BACE1) , a target in Alzheimer's disease research.[3]

Receptor Antagonism

The biphenyl scaffold is well-suited to occupy the binding pockets of various receptors, preventing the binding of endogenous ligands and thus blocking signal transduction. This is particularly common with G-protein coupled receptors (GPCRs). For instance, peripherally restricted antagonists for the cannabinoid receptor 1 (CB1R) have been developed to treat metabolic syndrome without the adverse psychiatric effects associated with central nervous system activity.[4] Similarly, biphenyl derivatives have been identified as potent antagonists of the vitronectin receptor (αvβ3) , a target for treating conditions like restenosis and osteoporosis.[5]

Modulation of Transcription Factor Pathways

A powerful mechanism leveraged by biphenyl ketones is the modulation of intracellular signaling cascades that culminate in the activation or inhibition of key transcription factors.

Case Study: Inhibition of the NF-κB Signaling Pathway